molecular formula C23H16ClFO4 B4612914 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one

7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B4612914
M. Wt: 410.8 g/mol
InChI Key: YHSVAOAQBLYLQU-UHFFFAOYSA-N
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Description

7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H16ClFO4 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0721148 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties and Sensor Development

The structural analogs of chromen-4-one derivatives have been explored for their unique fluorescence properties, particularly their environment-sensitive fluorescence. These compounds exhibit significant fluorescence in protic environments, making them valuable for developing new fluorogenic sensors. The fluorescence properties are attributed to the specific interactions between the compound and the solvent, with potential applications in chemical sensing and molecular imaging (Uchiyama et al., 2006).

Antimicrobial Activities

Several studies have synthesized halogen derivatives of benzo[h]chromene, revealing promising antimicrobial activities. These activities are attributed to novel structural derivatives, suggesting potential applications in developing new antimicrobial agents. The synthesis approach involves the creation of halophenyl derivatives, showcasing their potential as templates for further pharmaceutical development (Khafagy et al., 2002).

Photochromic Materials and Biologically Active Compounds

Chromene derivatives are also key intermediates in synthesizing photochromic materials and compounds with biological activity. Through specific reactions, such as benzannulation, these compounds are transformed into naphthopyran and naphthopyrandione units, which are essential for photochromic materials and various biologically active natural products. This highlights the compound's versatility in synthesizing materials with potential applications in optical storage, switches, and biological research (Rawat et al., 2006).

Synthesis of Warfarin Analogues

The compound's derivatives have been utilized in the synthesis of Warfarin and its analogues, leveraging their role in Michael addition reactions. This application underscores the compound's importance in creating therapeutically relevant molecules, showcasing its utility in medicinal chemistry for developing anticoagulant therapies (Alonzi et al., 2014).

Fluorescence Properties in Solid State

Further research into benzo[c]coumarin carboxylic acids has elucidated their fluorescence properties in the solid state. These findings contribute to the understanding of molecular interactions and recognition, facilitating the design of materials with specific optical properties for sensing and imaging applications (Shi et al., 2017).

Properties

IUPAC Name

7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFO4/c1-27-21-5-3-2-4-17(21)19-13-29-22-11-16(8-9-18(22)23(19)26)28-12-14-6-7-15(25)10-20(14)24/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVAOAQBLYLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.